Superior Potency of Charybdotoxin over Iberiotoxin and Kaliotoxin on Native Epithelial BKCa Channels
Charybdotoxin (ChTX) demonstrates significantly higher potency than its close structural homologs Iberiotoxin (IbTX) and Kaliotoxin (KTX) on native large-conductance calcium-activated potassium (BKCa) channels from rabbit proximal convoluted tubule cells. ChTX exhibits an IC50 of 7.3 nM, whereas IbTX and KTX require concentrations of 550 nM and 480 nM, respectively, to achieve equivalent blockade. This represents an approximately 75-fold increase in potency for ChTX over IbTX and a 66-fold increase over KTX in this native epithelial system [1].
| Evidence Dimension | Inhibitory potency (IC50) on BKCa channel open probability |
|---|---|
| Target Compound Data | IC50 = 7.3 nM |
| Comparator Or Baseline | Iberiotoxin (IbTX) IC50 = 550 nM; Kaliotoxin (KTX) IC50 = 480 nM |
| Quantified Difference | ChTX is ~75 times more potent than IbTX and ~66 times more potent than KTX |
| Conditions | Inside-out patch-clamp recordings on apical BKCa channels of rabbit proximal convoluted tubule cells in primary culture |
Why This Matters
Researchers investigating native BKCa channel function in epithelial tissues should prioritize ChTX over IbTX or KTX due to its dramatically higher potency, which allows for complete channel blockade at lower, more selective concentrations, minimizing potential off-target effects.
- [1] Tauc, M., Congar, P., Poncet, V., Merot, J., Vita, C., & Poujeol, P. (1993). Toxin pharmacology of the large-conductance Ca2+-activated K+ channel in the apical membrane of rabbit proximal convoluted tubule in primary culture. Pflügers Archiv European Journal of Physiology, 425(1-2), 126-133. View Source
